![molecular formula C10H10ClF6N B2586947 (R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride CAS No. 2155840-22-3](/img/structure/B2586947.png)
(R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride
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Overview
Description
“®-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride” is also known as Sitagliptin . It is an orally active, potent, and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It is used as an anti-diabetic medication to treat type 2 diabetes .
Synthesis Analysis
The synthesis of Sitagliptin involves an improved enzymatic process that provides good yield and purity . The process provides a novel intermediate ®-3-Acetamido-4-(2,4,5-Trifluorophenyl) butanoic acid .Molecular Structure Analysis
The molecular formula of Sitagliptin is C16H15F6N5O . The structure includes a dihydrotriazolopyrazine ring attached to a trifluoromethyl group and a trifluorophenyl group .Chemical Reactions Analysis
Sitagliptin is a potent and selective inhibitor of DPP4, with an IC50 value of 18 nM . It shows excellent selectivity over other proline-selective peptidases .Physical And Chemical Properties Analysis
Sitagliptin is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The optical activity of Sitagliptin is [α]/D -17 to -23°, c = 0.5 in chloroform-d .Scientific Research Applications
Building Block in Drug Synthesis
- The compound serves as a crucial intermediate in the synthesis of certain drugs. For instance, its derivatives have been employed in the synthesis of sitagliptin, a medication used to treat type 2 diabetes. Novel synthetic strategies have been developed for compounds like (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, which are used in the preparation of sitagliptin and its derivatives. These methods demonstrate the compound's importance in pharmaceutical synthesis (Fıstıkçı et al., 2012).
Applications in Dye-Sensitized Solar Cells
- Certain derivatives of the compound have found applications in dye-sensitized solar cells. Specifically, aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers incorporating a structural motif related to the compound have been synthesized. These complexes exhibit intense visible light absorption and are promising for applications in solar energy conversion (Islam et al., 2006).
Synthesis of Other Chemical Entities
- The compound's derivatives are also utilized in synthesizing a variety of other chemical entities. For example, its structural motifs are found in the synthesis of fluorous (S)- and (R)-1-phenylethylamines, which have been studied for their potential in resolving enantiomers through diastereomeric salt formation and their circular dichroism properties. This highlights the compound's versatility and utility in creating enantioselective chemical entities (Szabó et al., 2006).
Material Science and Chemistry
- In material science and chemistry, the compound's derivatives have been explored for their applications in creating new materials with unique properties. For instance, novel fluorous azides, amines, and imidazolium salts have been synthesized from derivatives of the compound, showcasing its relevance in developing materials with potential applications in various fields, including greener chemistry and material synthesis (Nemes et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c11-7-3-9(13)8(12)2-5(7)1-6(17)4-10(14,15)16;/h2-3,6H,1,4,17H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHOHFDTFQZRR-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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